molecular formula C14H12F3NO2S B2839880 N-benzyl-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 613657-89-9

N-benzyl-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2839880
CAS No.: 613657-89-9
M. Wt: 315.31
InChI Key: AYLPMXBJOWBNTH-UHFFFAOYSA-N
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Description

N-Benzyl-3-(trifluoromethyl)benzene-1-sulfonamide (CAS: 613657-89-9) is a sulfonamide derivative with the molecular formula C₁₄H₁₂F₃NO₂S and a molar mass of 315.31 g/mol . Its structure features a benzene sulfonamide core substituted with a benzyl group at the nitrogen atom and a trifluoromethyl (-CF₃) group at the 3-position of the aromatic ring. Key physicochemical properties include a predicted density of 1.346 g/cm³, boiling point of 414.6°C, and a pKa of 10.37 . The trifluoromethyl group enhances metabolic stability and lipophilicity, making such compounds relevant in medicinal and agrochemical research.

Properties

IUPAC Name

N-benzyl-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2S/c15-14(16,17)12-7-4-8-13(9-12)21(19,20)18-10-11-5-2-1-3-6-11/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLPMXBJOWBNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-(trifluoromethyl)benzene-1-sulfonamide typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Sulfonamide Functionalization via Nucleophilic Substitution

The sulfonamide group undergoes nucleophilic substitution under controlled conditions. For example:

  • Benzylation reactions : The sulfonamide nitrogen reacts with benzyl halides in the presence of bases like triethylamine to form N-alkylated derivatives .

  • Cross-coupling intermediates : The sulfonamide moiety participates in Suzuki-Miyaura reactions when converted to boronic esters, enabling biaryl synthesis (e.g., coupling with pyridazinyl boronic acids) .

Table 1: Reaction Conditions for Nucleophilic Substitution

SubstrateReagents/ConditionsProduct YieldReference
Sulfonyl chloride precursorBenzylamine, DIPEA, CH₂Cl₂, RT90%
N-alkylationBenzyl bromide, K₂CO₃, DMF, 80°C85%

Oxidation and Reduction Pathways

The trifluoromethylbenzene ring influences redox behavior:

  • Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the benzylic position oxidizes to ketones, though the trifluoromethyl group remains intact.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces aromatic rings selectively without affecting the sulfonamide group.

Multicomponent Reactions (MCRs)

The compound participates in radical-mediated MCRs for heterocycle synthesis:

  • Radical cyclization : Reacts with alkenes and silane nucleophiles (e.g., TMSCN) under In(OTf)₃ catalysis to form tetrahydropyridines (THPs) .

  • Diastereoselectivity : Reactions with chiral auxiliaries yield products with up to 10:1 d.r. .

Table 2: MCR Outcomes with Varied Nucleophiles

NucleophileProduct StructureYield (%)
TMSCNC5-CN-substituted THP72
TMSN₃C5-N₃-substituted THP68
AgSCF₃C5-SCF₃-substituted THP65

Catalytic Cross-Coupling

The benzene ring engages in palladium-catalyzed couplings:

  • Buchwald-Hartwig amination : Forms aryl amines using Pd(OAc)₂/XantPhos .

  • C–H functionalization : Directed by the sulfonamide group, enabling regioselective halogenation .

Acid/Base-Mediated Transformations

  • Hydrolysis : Under acidic conditions (HCl/EtOH), the sulfonamide converts to sulfonic acid, though the trifluoromethyl group resists cleavage .

  • Deprotection : BBr₃ demethylates methoxy-substituted derivatives without degrading the core structure .

Stereochemical Modifications

Silver-catalyzed reactions with N-triftosylhydrazones yield cyclopropanes with high diastereoselectivity (d.r. >10:1) . This highlights the compound’s utility in stereoselective synthesis.

Key Limitations

  • Inertness of CF₃ group : Harsh fluorination conditions required for CF₃ modification often degrade the sulfonamide.

  • Solvent sensitivity : Polar aprotic solvents (e.g., DMF) optimize yields, while protic solvents lead to side reactions .

Scientific Research Applications

Biological Activities

Antibacterial Properties :
N-benzyl-3-(trifluoromethyl)benzene-1-sulfonamide belongs to the sulfonamide class of compounds, which are known for their antibacterial properties. They function by inhibiting bacterial growth through interference with folic acid synthesis, a vital process for bacterial survival. The presence of the trifluoromethyl group enhances the compound's lipophilicity and bioavailability, making it a promising candidate for drug development targeting bacterial infections.

Anticancer Activity :
Recent studies have indicated that sulfonamide derivatives may exhibit anticancer properties. For example, compounds structurally related to this compound have shown potential in inhibiting cancer cell proliferation in various tumor types. The trifluoromethyl group is believed to play a critical role in enhancing the compound's interaction with biological targets involved in cancer progression .

Comparative Studies

To understand the unique properties of this compound, it is beneficial to compare it with other structurally similar compounds. Below is a comparative analysis table:

Compound NameStructure CharacteristicsUnique Features
N-benzyl-4-fluorobenzenesulfonamideContains a fluorobenzene instead of trifluoromethylLess lipophilic than its trifluoromethyl counterpart
N-methyl-2-(trifluoromethyl)benzene-1-sulfonamideMethyl group instead of benzylPotentially different pharmacological profile
4-(trifluoromethyl)benzenesulfonamideLacks the benzyl substituentSimpler structure, possibly less complex interactions

This table illustrates how variations in substituents can significantly affect biological activity and chemical reactivity, highlighting the distinctive attributes of this compound.

Case Studies and Research Findings

Several studies have focused on the pharmacological profiles of sulfonamide derivatives, including this compound. For instance:

  • One study demonstrated that sulfonamides with trifluoromethyl groups exhibited enhanced potency against specific cancer cell lines compared to their non-trifluoromethyl counterparts. The study found that these compounds could inhibit cell growth effectively at low concentrations .
  • Another research highlighted the importance of structure-activity relationships in developing new sulfonamide-based drugs. It was observed that modifications at specific positions on the benzene ring could lead to significant changes in biological activity, emphasizing the need for careful design in drug development .

Mechanism of Action

The mechanism of action of N-benzyl-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Structural and Functional Analogues

N1-[4-(2-Aminopyrimidin-4-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide (75-E10)
  • Molecular Formula : C₁₇H₁₃F₃N₄O₂S
  • Key Features: Retains the 3-CF₃-substituted benzene sulfonamide core but replaces the benzyl group with a 4-(2-aminopyrimidin-4-yl)phenyl substituent.
  • Applications : Acts as a potent activator of glutamate dehydrogenase by abrogating GTP inhibition. At 100 μM, it completely removes GTP inhibition, achieving up to 337% activation in the presence of GTP .
  • Differentiation: The aminopyrimidine moiety enhances enzyme binding via hydrogen bonding, a feature absent in the benzyl-substituted target compound.
N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3r)
  • Molecular Formula : C₂₄H₂₃N₂O₃S
  • Key Features : A tosyl (4-methylbenzenesulfonamide) derivative with a complex indole-acetylphenyl substituent.
  • Applications : Synthesized via gold-catalyzed reactions, highlighting its role as a synthetic intermediate. The methyl group reduces electron-withdrawing effects compared to CF₃, lowering pKa (~8–9) and increasing acidity .
  • Differentiation : The absence of CF₃ reduces metabolic stability, while the indole group may confer fluorescence or binding properties.
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Molecular Formula: C₁₇H₁₅F₃NO₂
  • Key Features : A benzamide (rather than sulfonamide) with a 2-CF₃ substituent and isopropoxyphenyl group.
  • Applications : Commercial fungicide targeting succinate dehydrogenase. The amide group offers distinct hydrogen-bonding interactions compared to sulfonamides .
  • Differentiation : Benzamides generally exhibit lower acidity (pKa ~12–14) than sulfonamides, affecting solubility and reactivity.
3-(2-Aminoethyl)benzene-1-sulfonamide
  • Molecular Formula : C₈H₁₂N₂O₂S
  • Key Features: A simpler sulfonamide with an aminoethyl substituent.
  • Properties: Lower molar mass (245.20 g/mol) and higher hydrophilicity due to the aminoethyl group, contrasting with the lipophilic benzyl-CF₃ combination in the target compound .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents pKa Applications/Significance
N-Benzyl-3-(trifluoromethyl)benzene-1-sulfonamide C₁₄H₁₂F₃NO₂S 315.31 Benzyl, 3-CF₃ 10.37* Potential enzyme modulation, synthesis
75-E10 C₁₇H₁₃F₃N₄O₂S 404.37 4-(2-Aminopyrimidin-4-yl)phenyl, 3-CF₃ N/A Glutamate dehydrogenase activator
3r C₂₄H₂₃N₂O₃S 419.52 Indole-acetylphenyl, 4-methyl ~8–9 Synthetic intermediate
Flutolanil C₁₇H₁₅F₃NO₂ 322.30 2-CF₃, isopropoxyphenyl ~12–14 Fungicide
3-(2-Aminoethyl)benzene-1-sulfonamide C₈H₁₂N₂O₂S 245.20 Aminoethyl N/A Hydrophilic sulfonamide scaffold

*Predicted value .

Key Observations

Substituent Effects: The trifluoromethyl group enhances lipophilicity and metabolic stability across all compounds. Benzyl vs. Sulfonamide vs. Benzamide: Sulfonamides generally exhibit higher acidity (lower pKa) than benzamides, influencing solubility and reactivity .

Synthetic Accessibility :

  • The target compound is commercially available , suggesting straightforward synthesis via benzylamine sulfonylation. In contrast, 75-E10 and 3r require specialized catalytic methods .

Biological Activity :

  • Enzyme modulation (75-E10) and fungicidal activity (flutolanil) highlight divergent applications driven by substituent chemistry .

Biological Activity

N-benzyl-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the realms of antibacterial and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

  • Chemical Formula : C13_{13}H12_{12}F3_{3}N1_{1}O2_{2}S1_{1}
  • Functional Groups : A benzyl group, a trifluoromethyl group, and a sulfonamide moiety.

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for biological activity. The sulfonamide group is known for its ability to interfere with bacterial folic acid synthesis, contributing to its antibacterial properties.

This compound interacts with specific molecular targets, primarily enzymes or receptors. The trifluoromethyl group increases the compound's binding affinity to these targets. The sulfonamide moiety can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzymatic activity. This mechanism is particularly relevant in the context of inhibiting bacterial growth and cancer cell proliferation .

Antibacterial Activity

Sulfonamides, including this compound, are primarily recognized for their antibacterial properties. They inhibit bacterial growth by blocking folic acid synthesis, which is essential for nucleotide production in bacteria. Studies have shown that this compound exhibits significant antibacterial activity against various strains, making it a candidate for further pharmaceutical development .

Anticancer Activity

Recent research has indicated potential anticancer properties of this compound. For instance, it has been shown to inhibit cell proliferation in several cancer cell lines. The compound's ability to interfere with key signaling pathways involved in cancer progression is under investigation. In vitro studies have reported IC50_{50} values indicating effective growth inhibition against specific cancer types .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of various substituents on the benzene ring and their influence on biological activity:

Compound SubstituentBiological ActivityIC50_{50} Value
TrifluoromethylIncreased potency92.4 µM against 11 cancer cell lines
Benzyl GroupEnhanced bindingNot quantified
Sulfonamide MoietyEssential for actionNot quantified

These findings suggest that modifications to the chemical structure can significantly impact the efficacy and selectivity of this compound as a therapeutic agent .

Case Studies

  • Inhibition of NLRP3 Inflammasome : A study explored the inhibitory effects of sulfonamide compounds on the NLRP3 inflammasome, which plays a critical role in inflammatory responses. This compound demonstrated significant inhibitory activity without notable cytotoxicity at tested concentrations (10 μM), suggesting its potential as an anti-inflammatory agent .
  • Anticancer Efficacy : In vitro assays revealed that this compound effectively inhibited the proliferation of various cancer cell lines, including those derived from colon and lung cancers. The compound's mechanism appears to involve disruption of key metabolic pathways essential for tumor growth .

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